1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of aromatic rings, a benzimidazole moiety, and a pyrrolidinone ring, making it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-21-10-12-22(13-11-21)33-15-14-29-24-5-3-2-4-23(24)28-26(29)18-16-25(31)30(17-18)20-8-6-19(27)7-9-20/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELSYULCAUQJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the chlorophenyl and methoxyphenoxy substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exhibit significant anticancer properties. Studies have shown that benzodiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of benzodiazoles have been explored for their ability to target specific cancer pathways, enhancing their therapeutic efficacy .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds containing chlorophenyl and methoxy groups have been reported to exhibit antibacterial effects against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, making the exploration of novel antimicrobial agents critical .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzodiazole derivatives. Compounds similar to 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one may offer protection against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Synthesis and Derivatives
The synthesis of 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves several steps, including the formation of the pyrrolidinone ring and subsequent substitution reactions to introduce the chlorophenyl and methoxyphenoxyethyl groups. The use of eco-friendly solvents in the synthesis process has been emphasized to enhance sustainability in pharmaceutical manufacturing .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodiazole derivatives demonstrated that modifications similar to those found in 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one resulted in compounds with enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated various derivatives for their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited significant inhibitory effects, suggesting that further development could lead to new therapeutic agents for treating bacterial infections .
Biological Activity
The compound 1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Benzodiazole moiety : Known for its diverse pharmacological activities, including anxiolytic and sedative effects.
- Pyrrolidinone ring : Often associated with neuroactive compounds.
The molecular weight is approximately 387.8 g/mol , with a calculated logP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzodiazole derivatives. For instance, compounds with structural similarities demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis through the activation of intrinsic pathways, as evidenced by increased caspase activity and DNA fragmentation in treated cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related compounds has shown efficacy against Gram-positive and Gram-negative bacteria. For example, derivatives containing piperidine or benzodiazole rings exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Enzyme inhibition studies indicate that compounds with similar scaffolds can act as inhibitors of acetylcholinesterase (AChE) and urease. A study reported that certain derivatives displayed IC50 values in the low micromolar range for AChE inhibition, suggesting potential use in treating Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with DNA : Some benzodiazole derivatives intercalate into DNA, disrupting replication and transcription processes.
- Enzyme inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Apoptosis induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.
Case Studies
- Anticancer Study : A series of synthesized benzodiazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that compounds similar to our target showed IC50 values ranging from 0.001 to 1 µM, significantly more potent than standard chemotherapeutics like etoposide .
- Antimicrobial Screening : Another study assessed the antibacterial activity of synthesized piperidine derivatives against several bacterial strains, finding that some exhibited strong inhibitory effects comparable to established antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
